molecular formula C22H26N4O B12241612 2-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-5-(3-methylbenzoyl)-octahydropyrrolo[3,4-c]pyrrole

2-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-5-(3-methylbenzoyl)-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B12241612
M. Wt: 362.5 g/mol
InChI Key: WYFJEMWKSRSOLM-UHFFFAOYSA-N
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Description

2-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-5-(3-methylbenzoyl)-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-5-(3-methylbenzoyl)-octahydropyrrolo[3,4-c]pyrrole involves multiple steps and specific reaction conditions. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

2-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-5-(3-methylbenzoyl)-octahydropyrrolo[3,4-c]pyrrole has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an inhibitor of certain enzymes or as a ligand for receptor binding studies. In medicine, it is being investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within cells. It may act as an inhibitor of certain enzymes, blocking their activity and thereby affecting cellular processes. Alternatively, it may bind to specific receptors on the cell surface, triggering a cascade of signaling events that lead to the desired biological effect. The exact mechanism of action depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Compared to other similar compounds, 2-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-5-(3-methylbenzoyl)-octahydropyrrolo[3,4-c]pyrrole stands out due to its unique structure and properties. Similar compounds include 2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-naphthyl)acetamide and pyrazolo[3,4-d]pyrimidine derivatives . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C22H26N4O

Molecular Weight

362.5 g/mol

IUPAC Name

[2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-methylphenyl)methanone

InChI

InChI=1S/C22H26N4O/c1-14-5-3-6-16(9-14)22(27)26-12-17-10-25(11-18(17)13-26)21-19-7-4-8-20(19)23-15(2)24-21/h3,5-6,9,17-18H,4,7-8,10-13H2,1-2H3

InChI Key

WYFJEMWKSRSOLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CC3CN(CC3C2)C4=NC(=NC5=C4CCC5)C

Origin of Product

United States

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